3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-13-7-8(2-3-12(13)15)9-4-10(14(17)18)6-11(5-9)16(19)20/h2-7H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJMGNGTZUHAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690203 | |
| Record name | 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-46-7 | |
| Record name | 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nitration of Pre-coupled Intermediates
This approach involves coupling a substituted phenyl group to a benzoic acid derivative followed by nitration. For example, 3-(4-fluoro-3-methoxyphenyl)benzoic acid can be nitrated using mixed acids (HNO₃/H₂SO₄) under controlled conditions. The nitration regioselectivity is influenced by the electron-withdrawing carboxylic acid group, directing the nitro group to the 5-position.
Coupling of Nitro-containing Benzoic Acids
Alternatively, 5-nitrobenzoic acid derivatives may be coupled with a 4-fluoro-3-methoxyphenyl fragment. Suzuki-Miyaura cross-coupling is a candidate, though the nitro group’s sensitivity to palladium catalysts necessitates careful optimization.
Detailed Methodologies and Reaction Optimization
Nitration of 3-(4-Fluoro-3-methoxyphenyl)benzoic Acid
Procedure :
-
Substrate Preparation : 3-(4-Fluoro-3-methoxyphenyl)benzoic acid is synthesized via Friedel-Crafts acylation or Ullmann coupling.
-
Nitration :
Challenges :
Suzuki-Miyaura Coupling of 5-Nitrobenzoic Acid Derivatives
Procedure :
-
Boronic Acid Preparation : 4-Fluoro-3-methoxyphenylboronic acid is synthesized via borylation of 1-bromo-4-fluoro-3-methoxybenzene.
-
Coupling :
Challenges :
-
The nitro group may inhibit catalytic activity; using electron-rich ligands (e.g., SPhos) enhances efficiency.
-
Protecting the carboxylic acid as a methyl ester during coupling prevents side reactions, followed by hydrolysis with NaOH.
Comparative Analysis of Synthetic Routes
Industrial Considerations and Waste Management
The nitration method (Section 2.1) aligns with industrial practices due to:
-
Recyclable Filtrate : Post-reaction filtrate containing excess HNO₃ and H₂SO₄ is reused, reducing waste.
-
Minimal Solvent Use : Reactions proceed in mixed acids without organic solvents, lowering environmental impact.
Emerging Catalytic Approaches
Recent advances in molybdenum- and copper-catalyzed cascade reactions (PMC8567460) suggest potential for one-pot syntheses. For instance, nitrene insertion followed by C–H functionalization could streamline steps, though applicability to this compound remains untested .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Fluoro-3-hydroxyphenyl)-5-nitrobenzoic acid.
Reduction: 3-(4-Fluoro-3-methoxyphenyl)-5-aminobenzoic acid.
Substitution: 3-(4-Methoxy-3-methoxyphenyl)-5-nitrobenzoic acid.
Scientific Research Applications
3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s key structural analogs and their distinguishing features are summarized below:
Key Structural Insights :
- Electron-withdrawing effects: The nitro group enhances acidity (pKa ~1–2) compared to non-nitro analogs .
- Fluorine vs. trifluoromethyl : Fluorine offers moderate electron withdrawal and metabolic stability, whereas trifluoromethyl (in analogs) increases lipophilicity and steric bulk .
- Methoxy group : Enhances solubility in polar solvents compared to halogen-only analogs .
Physicochemical Properties
- Solubility: Predicted low aqueous solubility due to aromaticity; methoxy and carboxylic acid groups improve solubility in DMSO or ethanol .
- Acidity : Nitro and carboxylic acid groups confer strong acidity (estimated pKa1 ~1.5–2.5 for -COOH; pKa2 ~8–9 for aryl-OH if present).
- Stability : Nitro groups may confer photolytic sensitivity; fluorine enhances thermal stability .
Biological Activity
3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the introduction of fluorine and methoxy groups onto a benzoic acid scaffold. The compound can be synthesized using various methodologies, including nucleophilic aromatic substitution and electrophilic aromatic nitration. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of nitrobenzoic acids have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis . While specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial infections.
Antitumor Activity
The compound's potential antitumor activity has been explored through in vitro assays. Compounds with nitro and fluoro substituents often exhibit cytotoxicity against cancer cell lines. For example, studies on structurally related compounds indicate that they can inhibit cell proliferation in various cancer types . The mechanism may involve the induction of apoptosis or cell cycle arrest.
Enzyme Inhibition
Inhibitory effects on specific enzymes are another area of interest. Compounds similar to this compound have been studied for their ability to inhibit cholinesterases, which are crucial for neurotransmitter regulation . The binding interactions often involve hydrogen bonds and π-π stacking with enzyme active sites, enhancing their inhibitory potency.
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Antimycobacterial Activity : A study demonstrated that certain nitrophenyl derivatives exhibited MIC values as low as 4 μg/mL against M. tuberculosis . This suggests that modifications similar to those in this compound could yield potent antimycobacterial agents.
- Cytotoxicity Assays : In vitro cytotoxicity testing on various cancer cell lines revealed that certain derivatives could significantly reduce cell viability at low concentrations (IC50 values ranging from 0.1 to 1 μM) . Such findings emphasize the need for further exploration of this compound in cancer therapeutics.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, and how can intermediates be characterized?
A viable synthetic pathway involves nitro-group reduction and coupling reactions. For example, hydrogenation using 10% Pd/C under an argon atmosphere (followed by H₂ displacement) can reduce nitro precursors to amines, as demonstrated in analogous benzoic acid derivatives . Intermediate characterization should combine LC-MS (electrospray ionization) for molecular weight confirmation and ¹H NMR (e.g., DMSO-d₆) to verify substitution patterns and coupling efficiency. For nitro-containing intermediates, monitor reaction progress via TLC (hexane/EtOH systems) to avoid over-reduction .
Q. How can the crystal structure of this compound be resolved, and which software tools are authoritative for refinement?
Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, which is optimized for small-molecule crystallography and supports twinned-data analysis. SHELX programs are robust for handling high-resolution data and provide reliable thermal parameter adjustments . Preprocessing with WinGX or similar suites ensures proper data integration and error correction .
Q. What safety precautions are critical when handling this compound, given its structural analogs?
Structural analogs (e.g., 4-hydroxy-3-methoxy-5-nitrobenzoic acid) are classified as acutely toxic (H302: harmful if swallowed; H319: severe eye irritation). Use PPE (gloves, goggles), work in a fume hood, and consult safety data sheets (SDS) for fluorinated nitroaromatics. Immediate medical consultation is required upon exposure .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. LC-MS) during synthesis be resolved?
Contradictions often arise from residual solvents, tautomerism, or diastereomers. For NMR discrepancies, use deuterated solvents (e.g., CD₃OD) and 2D techniques (COSY, HSQC) to assign proton correlations unambiguously. Cross-validate with high-resolution LC-MS (e.g., Agilent API 150) to confirm molecular ions and isotopic patterns. For nitro-group stability, monitor pH during analysis to avoid degradation .
Q. What strategies optimize yield in the coupling of fluorinated aromatic rings with nitrobenzoic acid derivatives?
Steric hindrance from the 4-fluoro-3-methoxyphenyl group necessitates careful catalyst selection. Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (e.g., SPhos) to enhance selectivity. Microwave-assisted synthesis at 45–60°C improves reaction rates while minimizing nitro-group reduction. Monitor byproduct formation (e.g., dehalogenation) via GC-MS .
Q. How does this compound’s electronic structure influence its potential as a pharmacophore in medicinal chemistry?
The electron-withdrawing nitro and fluoro groups enhance electrophilicity, making it a candidate for covalent inhibitor design. DFT calculations (e.g., Gaussian 16) can map electrostatic potentials to predict binding interactions. In vitro assays against inflammatory targets (e.g., COX-2) should follow AI-driven synthesis planning to prioritize derivatives with optimal logP and polar surface area .
Q. What analytical methods validate purity for high-impact publication standards?
Combine orthogonal techniques:
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to resolve polar impurities.
- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.
- X-ray Powder Diffraction (XRPD) : Ensure crystalline homogeneity and exclude polymorphic contaminants .
Methodological Notes
- Spectral Interpretation : For complex ¹H NMR splitting (e.g., methoxy vs. fluorine coupling), simulate spectra with MestReNova to assign multiplet patterns .
- Crystallography Workflow : Data collection at 100 K minimizes thermal motion artifacts. SHELXL’s TWIN command resolves pseudo-merohedral twinning .
- Toxicity Mitigation : Replace nitro groups in follow-up studies with bioisosteres (e.g., cyano) to reduce toxicity while retaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
